molecular formula C13H14ClF2N3 B6170970 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride CAS No. 2445785-01-1

2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride

Cat. No.: B6170970
CAS No.: 2445785-01-1
M. Wt: 285.7
InChI Key:
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Description

2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride is a synthetic organic compound known for its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a difluorophenyl group and a methylpyrimidinyl group, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride typically involves multiple steps:

    Formation of the Ethanamine Backbone: The initial step often involves the formation of the ethanamine backbone through a nucleophilic substitution reaction. This can be achieved by reacting 2,4-difluorobenzene with an appropriate ethanamine precursor under basic conditions.

    Introduction of the Pyrimidinyl Group: The next step involves the introduction of the 5-methylpyrimidin-2-yl group. This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using a suitable palladium catalyst.

    Hydrochloride Formation: Finally, the free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the difluorophenyl group, potentially leading to the formation of partially or fully reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

    Oxidation: Products may include 2-(2,4-difluorophenyl)-1-(5-formylpyrimidin-2-yl)ethan-1-amine or 2-(2,4-difluorophenyl)-1-(5-carboxypyrimidin-2-yl)ethan-1-amine.

    Reduction: Products may include partially reduced derivatives like 2-(2,4-difluorocyclohexyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine.

    Substitution: Products may include various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of certain pathways is beneficial.

Medicine

In medicine, the compound is investigated for its therapeutic potential. It may exhibit activity against certain types of cancer, infectious diseases, or neurological disorders. Its efficacy and safety profiles are subjects of ongoing research.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-difluorophenyl)-1-(pyrimidin-2-yl)ethan-1-amine hydrochloride
  • 2-(2,4-difluorophenyl)-1-(5-chloropyrimidin-2-yl)ethan-1-amine hydrochloride
  • 2-(2,4-difluorophenyl)-1-(5-ethylpyrimidin-2-yl)ethan-1-amine hydrochloride

Uniqueness

Compared to similar compounds, 2-(2,4-difluorophenyl)-1-(5-methylpyrimidin-2-yl)ethan-1-amine hydrochloride stands out due to the presence of the methyl group on the pyrimidine ring. This modification can significantly influence its chemical reactivity, biological activity, and overall pharmacokinetic properties. The difluorophenyl group also contributes to its unique profile by affecting its lipophilicity and binding interactions.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2445785-01-1

Molecular Formula

C13H14ClF2N3

Molecular Weight

285.7

Purity

95

Origin of Product

United States

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